molecular formula C10H16O B13947999 Bicyclo[3.3.2]decan-2-one CAS No. 54031-43-5

Bicyclo[3.3.2]decan-2-one

Cat. No.: B13947999
CAS No.: 54031-43-5
M. Wt: 152.23 g/mol
InChI Key: DSLZDEOWELNEJC-UHFFFAOYSA-N
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Description

Bicyclo[332]decan-2-one is an organic compound with a unique bicyclic structure It consists of two fused cyclohexane rings with a ketone functional group at the second carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[3.3.2]decan-2-one can be synthesized through several methods. One common approach involves the Diels-Alder reaction between a cyclohexadiene derivative and a suitable dienophile, followed by oxidation to introduce the ketone group. Another method includes the ring-expansion reaction of bicyclo[2.2.2]octene derivatives, which can be achieved through various catalytic processes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The reaction conditions often include elevated temperatures and pressures, as well as the use of specific catalysts to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.3.2]decan-2-one undergoes several types of chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to form secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the ketone group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are commonly employed.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Secondary alcohols.

    Substitution: Various substituted this compound derivatives depending on the nucleophile used.

Scientific Research Applications

Bicyclo[3.3.2]decan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and natural products.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of bicyclo[3.3.2]decan-2-one involves its interaction with various molecular targets and pathways. The ketone group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound’s unique bicyclic structure also allows it to fit into specific binding sites, making it a valuable scaffold for drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[332]decan-2-one is unique due to its specific ring fusion and the presence of a ketone functional group

Properties

CAS No.

54031-43-5

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

bicyclo[3.3.2]decan-2-one

InChI

InChI=1S/C10H16O/c11-10-7-5-8-2-1-3-9(10)6-4-8/h8-9H,1-7H2

InChI Key

DSLZDEOWELNEJC-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC(C1)C(=O)CC2

Origin of Product

United States

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